

# Technical Support Center: Avoiding Tungsten Inclusions in Experimental Welds

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing **tungsten** inclusions during experimental Gas **Tungsten** Arc Welding (GTAW), also known as **Tungsten** Inert Gas (TIG) welding.

## Frequently Asked Questions (FAQs)

Q1: What is a **tungsten** inclusion and why is it a problem in experimental welds?

A **tungsten** inclusion is a weld defect where particles from the non-consumable **tungsten** electrode break off and become embedded in the weld metal.[1][2] This is problematic in experimental settings, especially in industries like aerospace, medical device manufacturing, and drug development, because these inclusions can create weak points in the weld, compromise the structural integrity and purity of the material, and potentially lead to the failure of the welded component under stress.[3]

Q2: What are the most common causes of **tungsten** inclusions?

**Tungsten** inclusions are primarily caused by procedural errors and improper setup during the welding process. The most frequent causes include:

• Electrode Contact: The **tungsten** electrode accidentally touching the molten weld pool or the filler rod making contact with the hot electrode.[1][4]



- Excessive Current: Using a welding current that is too high for the selected **tungsten** electrode diameter, causing the electrode to overheat and "spit" particles into the weld.[1][2]
- Improper Electrode Preparation: A poorly ground or contaminated **tungsten** electrode can lead to an unstable arc and increase the likelihood of the tip breaking off.[1][2]
- Inadequate Gas Shielding: Insufficient flow of shielding gas or drafts can expose the hot tungsten to the atmosphere, leading to oxidation and contamination, which can result in inclusions.[4]
- Incorrect Polarity: Using the wrong electrical polarity (e.g., DCEP instead of DCEN for many applications) can damage the **tungsten** electrode.[1]

Q3: How can I visually identify a potential **tungsten** inclusion?

While definitive identification often requires non-destructive testing methods like X-ray, visual inspection can sometimes reveal irregularities on the weld bead surface, such as small, dark specks or an erratic weld appearance. However, many **tungsten** inclusions are not surface-level and can only be detected through radiographic testing, where they appear as bright white spots due to the higher density of **tungsten**.[2]

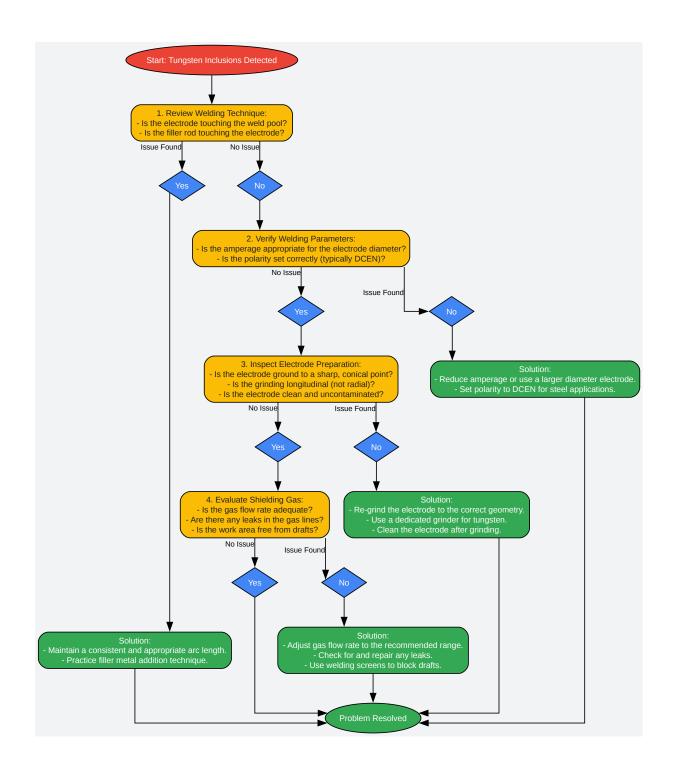
## **Troubleshooting Guide**

This guide provides a structured approach to diagnosing and resolving issues related to **tungsten** inclusions.

Problem: I am consistently finding **tungsten** inclusions in my welds.

To address this, systematically evaluate your welding procedure and equipment. The following troubleshooting flowchart can guide you through the process.





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Caption: Troubleshooting flowchart for diagnosing and resolving **tungsten** inclusions in experimental welds.

## **Quantitative Data Tables**

For successful experimental welding, it is crucial to operate within the recommended parameters for your specific materials and equipment. The following tables provide general guidelines for GTAW.

Table 1: Recommended DCEN Current Ranges for Various **Tungsten** Electrode Diameters

| Electrode<br>Diameter<br>(inches) | Electrode<br>Diameter (mm) | 2% Thoriated<br>Tungsten<br>(Amps) | 2% Ceriated<br>Tungsten<br>(Amps) | 2%<br>Lanthanated<br>Tungsten<br>(Amps) |
|-----------------------------------|----------------------------|------------------------------------|-----------------------------------|---|
| 0.040                             | 1.0                        | 15 - 80                            | 15 - 80                           | 15 - 80                                 |
| 1/16                              | 1.6                        | 70 - 150                           | 70 - 150                          | 70 - 150                                |
| 3/32                              | 2.4                        | 140 - 235                          | 150 - 250                         | 150 - 250                               |
| 1/8                               | 3.2                        | 220 - 325                          | 225 - 400                         | 250 - 400                               |

Note: These are general ranges. Always consult the manufacturer's specifications for your specific electrode and welding machine.

Table 2: General Shielding Gas (Argon) Flow Rates for GTAW

| Tungsten Diameter (mm) | Gas Cup Size<br>(Number) | Argon Flow Rate<br>(L/min) | Argon Flow Rate<br>(CFH) |
|------------------------|--------------------------|----------------------------|--------------------------|
| 1.0                    | 4 or 5                   | 5 - 10                     | 10 - 20                  |
| 1.6                    | 4, 5, or 6               | 7 - 12                     | 15 - 25                  |
| 2.4                    | 6, 7, or 8               | 10 - 15                    | 20 - 30                  |
| 3.2                    | 8 or 10                  | 12 - 18                    | 25 - 40                  |



Note: Flow rates may need to be adjusted based on the specific joint design, welding position, and environmental conditions. Higher flow rates are not always better and can cause turbulence that pulls in atmospheric contaminants.

## **Detailed Experimental Protocol**

This protocol outlines a standard procedure for autogenous (without filler metal) butt welding of 1mm thick 316 stainless steel coupons, with a focus on minimizing **tungsten** inclusions.

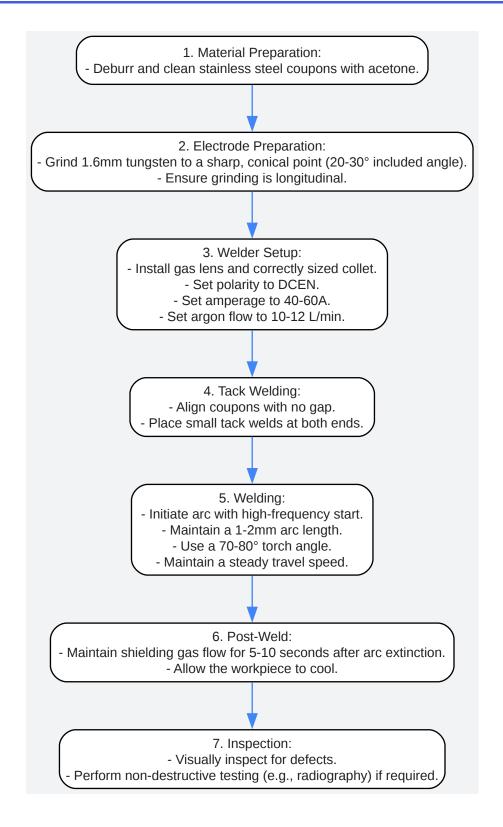
Objective: To produce a clean, full-penetration weld in 1mm 316 stainless steel with no **tungsten** inclusions.

Materials and Equipment:

- GTAW power source with high-frequency start capability
- GTAW torch with a gas lens
- 2% Lanthanated or 2% Ceriated tungsten electrode, 1.6mm (1/16") diameter
- Argon shielding gas (99.99% purity or higher)
- 316 stainless steel coupons (e.g., 50mm x 100mm x 1mm)
- · Dedicated stainless steel wire brush
- · Lint-free cloths
- Acetone or isopropyl alcohol
- Tungsten grinder with a diamond wheel

Experimental Workflow Diagram:





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Caption: Step-by-step workflow for experimental GTAW of thin stainless steel.

Procedure:



#### Material Preparation:

- Ensure the edges of the stainless steel coupons are straight and free of burrs.
- Thoroughly clean the surfaces to be welded and the surrounding areas with a dedicated stainless steel wire brush, followed by wiping with a lint-free cloth and acetone or isopropyl alcohol to remove any oils or contaminants.[5]

#### • Tungsten Electrode Preparation:

- Using a dedicated grinder with a diamond wheel, grind the tip of the 1.6mm tungsten
   electrode to a sharp, conical point with an included angle of approximately 20-30 degrees.
- Crucially, the grinding marks must be longitudinal, running the length of the electrode towards the point. This ensures a stable arc.
- After grinding, wipe the electrode with a clean, lint-free cloth and alcohol to remove any grinding dust.

#### Welder and Torch Setup:

- Install the prepared tungsten electrode into the torch, ensuring it is held firmly in the collet.
- Use a gas lens setup for superior shielding gas coverage.
- Set the electrode stick-out (the distance the tungsten extends beyond the ceramic cup) to approximately 6-8mm.
- Connect the power source and set the polarity to Direct Current Electrode Negative (DCEN).
- Set the welding current to a range of 40-60 Amperes. This will require fine-tuning based on your specific setup and travel speed.
- Set the shielding gas (Argon) flow rate to 10-12 L/min.



 Set a post-flow time of at least 5-10 seconds to protect the tungsten and the weld pool from oxidation as they cool.

#### Welding Execution:

- Align the two stainless steel coupons with no gap between them.
- Create small tack welds at the beginning and end of the joint to hold the coupons in place.
- Position the torch at the start of the weld seam with a 70-80 degree angle to the workpiece.
- Initiate the arc using the high-frequency start function to avoid contact between the electrode and the workpiece.
- Establish a stable arc length of approximately 1-2mm.
- Once a molten weld pool is established, begin moving the torch along the joint at a steady travel speed. The speed should be sufficient to achieve full penetration without excessive heat input, which could lead to distortion or burn-through.
- At the end of the weld, gradually reduce the amperage to fill the final crater before extinguishing the arc.

#### Post-Weld Procedure:

- Keep the torch in position over the end of the weld until the post-flow of shielding gas has
  finished. This is critical to prevent oxidation of the hot tungsten and the weld bead.
- Allow the welded coupon to cool naturally.

#### Inspection:

- Visually inspect the weld for any surface irregularities.
- For critical applications, perform radiographic testing to ensure there are no internal tungsten inclusions.



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